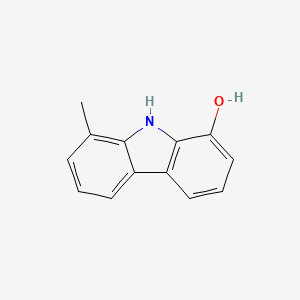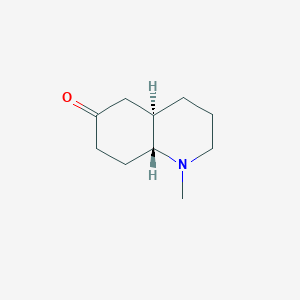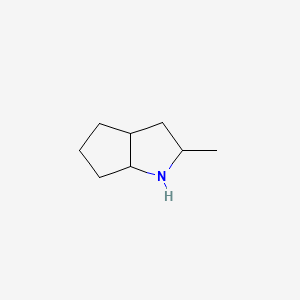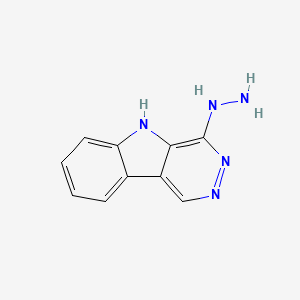
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-, hydrazone
Overview
Description
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-, hydrazone is a compound that belongs to the class of pyridazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrazone derivative of 4H-Pyridazino(4,5-b)indol-4-one has been studied for its potential use in cancer therapy, among other applications.
Preparation Methods
The synthesis of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-, hydrazone typically involves the following steps:
Chemical Reactions Analysis
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-, hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions and the presence of suitable leaving groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-, hydrazone involves the inhibition of key enzymes and signaling pathways:
PI3K Inhibition: The compound inhibits the activity of phosphoinositide 3-kinase (PI3K), leading to the downregulation of the PI3K/AKT/mTOR signaling pathway.
Apoptosis Induction: It promotes the upregulation of pro-apoptotic genes and the inhibition of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-, hydrazone can be compared with other similar compounds, such as:
Pyridazinoindole Derivatives: These compounds share a similar core structure and exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Carboline Alkaloids: Both beta-carboline and gamma-carboline alkaloids are structurally related to pyridazinoindoles and have shown significant cytotoxic and genotoxic activities.
Properties
IUPAC Name |
(5-methylpyridazino[4,5-b]indol-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-16-9-5-3-2-4-7(9)8-6-13-15-11(14-12)10(8)16/h2-6H,12H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWRASAPJBKWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CN=NC(=C31)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225383 | |
| Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74396-97-7 | |
| Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-, hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074396977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine](/img/structure/B3357621.png)
![2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethan-1-ol](/img/structure/B3357629.png)
![2-(3-Azabicyclo[3.2.0]heptan-3-yl)ethanol](/img/structure/B3357633.png)

![3,4,6,7,9-Pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,7,10,12,14-heptaene](/img/structure/B3357643.png)


